
QL-X-138: A Technical Guide to its Mechanism of
Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: QL-X-138

Cat. No.: B10769073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
QL-X-138 is a novel dual inhibitor that potently and selectively targets Bruton's tyrosine kinase

(BTK) and mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).[1]

[2][3] This technical guide provides an in-depth overview of the mechanism by which QL-X-138
induces apoptosis in cancer cells, with a focus on B-cell malignancies. It consolidates key

quantitative data, details relevant experimental protocols, and visualizes the core signaling

pathways and workflows.

Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling

pathway, essential for B-cell proliferation, differentiation, and survival.[1][3] Dysregulation of

BTK activity is a hallmark of various B-cell cancers.[1][3] Concurrently, MNK1 and MNK2 are

key downstream effectors of the RAF-MEK-ERK signaling pathway and regulate protein

synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[1][3] The

dual inhibition of BTK and MNK presents a synergistic approach to anticancer therapy, and QL-
X-138 has been designed to exploit this strategy.[1][2][3] Preclinical studies have demonstrated

that QL-X-138 effectively induces cell cycle arrest and apoptosis in various lymphoma and

leukemia cell lines.[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10769073?utm_src=pdf-interest
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://discovery.researcher.life/search/article?doi=10.1038/leu.2015.180&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://www.researchgate.net/publication/280061593_Discovery_of_a_BTKMNK_Dual_Inhibitor_for_Lymphoma_and_Leukemia
https://pubmed.ncbi.nlm.nih.gov/26165234/
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://discovery.researcher.life/search/article?doi=10.1038/leu.2015.180&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://pubmed.ncbi.nlm.nih.gov/26165234/
https://discovery.researcher.life/search/article?doi=10.1038/leu.2015.180&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://pubmed.ncbi.nlm.nih.gov/26165234/
https://discovery.researcher.life/search/article?doi=10.1038/leu.2015.180&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://pubmed.ncbi.nlm.nih.gov/26165234/
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://discovery.researcher.life/search/article?doi=10.1038/leu.2015.180&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://www.researchgate.net/publication/280061593_Discovery_of_a_BTKMNK_Dual_Inhibitor_for_Lymphoma_and_Leukemia
https://pubmed.ncbi.nlm.nih.gov/26165234/
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://discovery.researcher.life/search/article?doi=10.1038/leu.2015.180&utm_source=oa.mg&utm_campaign=oa.mg_button&utm_medium=oa.mg_medium&secondary_source=oa.mg_button
https://www.researchgate.net/publication/280061593_Discovery_of_a_BTKMNK_Dual_Inhibitor_for_Lymphoma_and_Leukemia
https://pubmed.ncbi.nlm.nih.gov/26165234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of QL-X-138
from preclinical studies.

Table 1: Kinase Inhibitory Activity of QL-X-138

Kinase IC50 (nM) Binding Mode

BTK 9.4 Covalent

MNK1 107.4 Non-covalent

MNK2 26 Non-covalent

Data sourced from MedChemExpress.

Table 2: Anti-proliferative Activity of QL-X-138 (GI50, µM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://www.benchchem.com/product/b10769073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Disease Type GI50 (µM)

TMD8 ABC-DLBCL 0.31

U2932 ABC-DLBCL 1.2

Ramos Burkitt's Lymphoma 0.49

OCI-AML3 Acute Myeloid Leukemia 1.4

SKM-1 Acute Myeloid Leukemia 0.4

NOMO-1 Acute Myeloid Leukemia 0.23

NB4 Acute Promyelocytic Leukemia 0.95

HEL Erythroleukemia 1.2

U937 Histiocytic Lymphoma 1.4

NALM6 B-cell Precursor Leukemia 0.23

MEC-1
Chronic Lymphocytic

Leukemia
1.3

MEC-2
Chronic Lymphocytic

Leukemia
0.93

REC-1 Mantle Cell Lymphoma 2.4

Data represents the concentration required for 50% growth inhibition after 72 hours of

treatment. Data sourced from MedChemExpress.

Table 3: Apoptosis Induction by QL-X-138
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Cell Line Concentration Time (hours) Observation

Ramos 300 nM 24 Apoptosis induction

Ramos 1 µM 8
Strong apoptosis

induction

OCI-AML3 5 µM 48 Apoptosis induction

U2932 500 nM 48 Apoptosis induction

U937 Up to 1 µM 72
No significant

apoptosis

Data sourced from Wu et al., 2015.

Signaling Pathways in QL-X-138-Induced Apoptosis
QL-X-138 exerts its pro-apoptotic effects by simultaneously blocking two key survival

pathways.

3.1. Inhibition of the BTK/BCR Signaling Pathway

In B-cells, BTK is a crucial transducer of signals from the B-cell receptor (BCR). Its activation

leads to the phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2),

which in turn promotes cell survival and proliferation. By covalently binding to BTK, QL-X-138
inhibits its kinase activity, thereby blocking the downstream pro-survival signals and making the

cell more susceptible to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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